molecular formula C16H19N3O2S B11155959 N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B11155959
M. Wt: 317.4 g/mol
InChI Key: UXLMFWIBXYYNRW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes in bacterial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific structure, which combines the benzothiazole moiety with a piperidine-4-carboxamide group.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide

InChI

InChI=1S/C16H19N3O2S/c1-2-14(20)19-9-7-11(8-10-19)15(21)18-16-17-12-5-3-4-6-13(12)22-16/h3-6,11H,2,7-10H2,1H3,(H,17,18,21)

InChI Key

UXLMFWIBXYYNRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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